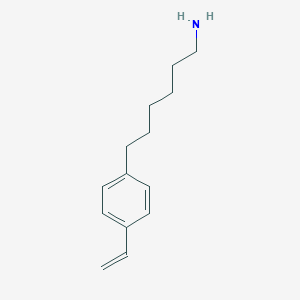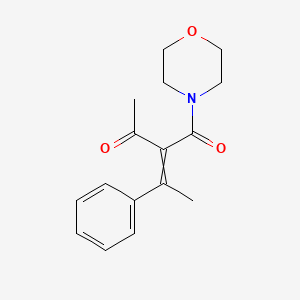![molecular formula C12H16OS B14210045 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL CAS No. 830321-04-5](/img/structure/B14210045.png)
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is an organic compound characterized by the presence of a phenylethenyl group attached to a sulfanyl group, which is further connected to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-bromobutan-1-ol with 2-phenylethenylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-[(2-Phenylethenyl)sulfanyl]butanal or 4-[(2-Phenylethenyl)sulfanyl]butanoic acid.
Reduction: Formation of 4-[(2-Phenylethyl)sulfanyl]butan-1-OL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Phenylethenyl)sulfanyl]butan-1-OL involves its interaction with specific molecular targets. The phenylethenyl group can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar sulfanyl group but different alkyl chain structure.
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: Contains a diethylcarbamothioyl group instead of a phenylethenyl group.
Uniqueness
4-[(2-Phenylethenyl)sulfanyl]butan-1-OL is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propiedades
Número CAS |
830321-04-5 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
4-(2-phenylethenylsulfanyl)butan-1-ol |
InChI |
InChI=1S/C12H16OS/c13-9-4-5-10-14-11-8-12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2 |
Clave InChI |
ONOKAKYBKOEKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CSCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)

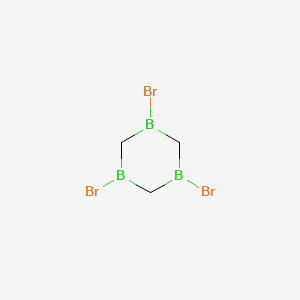
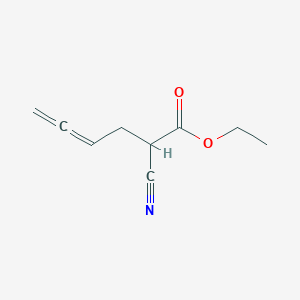
![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)
![Phosphonic acid, [(2R)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14210024.png)

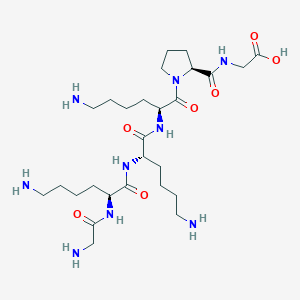
![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)
